molecular formula C21H25NO4 B3262043 Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH CAS No. 351002-65-8

Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH

Cat. No.: B3262043
CAS No.: 351002-65-8
M. Wt: 355.4 g/mol
InChI Key: BWZACKVIUSVDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-α-(1-naphthylmethyl)-DL-Pro-OH (CAS 351002-65-8) is a proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 1-naphthylmethyl substituent at the α-position of the proline ring. Its molecular formula is C21H25NO4 (molecular weight: 355.43 g/mol), with a purity of ≥96% (HPLC) . The compound’s structure (SMILES: CC(C)(C)OC(=O)N1CCCC1(Cc2cccc3ccccc23)C(O)=O) highlights the bulky aromatic naphthyl group, which contributes to steric hindrance and influences solubility and reactivity . This molecule is primarily used in peptide synthesis and medicinal chemistry research, where its bulky substituent modulates peptide conformation or interaction with biological targets.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-13-7-12-21(22,18(23)24)14-16-10-6-9-15-8-4-5-11-17(15)16/h4-6,8-11H,7,12-14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZACKVIUSVDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH typically involves the following steps:

    Protection of Proline: The proline molecule is first protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This step introduces the Boc protecting group.

    Substitution Reaction: The protected proline is then subjected to a substitution reaction with 1-naphthylmethyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3). This introduces the 1-naphthylmethyl group at the alpha position.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Deprotection: Removal of the Boc group to yield the free amine.

Scientific Research Applications

Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and other organic synthesis reactions.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability during chemical reactions, while the 1-naphthylmethyl group can enhance the compound’s binding affinity to its target. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Boc-Protected Proline Derivatives

The table below compares Boc-α-(1-naphthylmethyl)-DL-Pro-OH with analogous compounds differing in α-substituents:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Properties/Applications
Boc-α-(1-naphthylmethyl)-DL-Pro-OH 351002-65-8 1-Naphthylmethyl C21H25NO4 355.43 ≥96% High steric bulk; peptide conformation modulation
Boc-α-(2-bromobenzyl)-DL-Pro-OH 351002-85-2 2-Bromobenzyl C18H21BrNO4 403.27 Not specified Potential cross-coupling intermediates
Boc-α-(2-chlorobenzyl)-DL-Pro-OH 351002-86-3 2-Chlorobenzyl C18H21ClNO4 358.82 Not specified Halogenated analog for targeted synthesis
Boc-α-(4-methylbenzyl)-DL-Pro-OH Not provided 4-Methylbenzyl C18H23NO4 317.38 Not specified Enhanced solubility in 1% citric acid
Boc-DL-Pro-OH Not provided None (unsubstituted) C10H17NO4 215.30 >98% Standard Boc-protected proline; higher solubility

Key Observations :

  • Solubility : While Boc-DL-Pro-OH (>98% purity) is readily soluble in polar solvents like water or acetic acid , the naphthylmethyl derivative’s solubility is likely reduced due to its hydrophobic aromatic group. For comparison, Boc-α-(4-methylbenzyl)-DL-Pro-OH dissolves at 1 mg/mL in 1% citric acid, suggesting similar solubility challenges for bulky analogs .
  • Applications : Halogenated derivatives (e.g., 2-bromobenzyl) may serve as intermediates in Suzuki-Miyaura coupling, whereas the naphthylmethyl variant is more suited for modulating peptide secondary structures .

Comparison with Other Boc-Protected Amino Acids

Boc-DL-Ala-OH (CAS 3744-87-4)
  • Structure : Features an alanine backbone with a Boc group, lacking the proline ring or aromatic substituents.
  • Molecular Weight : 189.2 g/mol, significantly lower than Boc-α-(1-naphthylmethyl)-DL-Pro-OH.
  • Solubility : Freely soluble in water or 1% acetic acid due to the absence of bulky groups .
  • Use Case : Simpler structure ideal for standard peptide elongation without steric constraints .

Biological Activity

Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH is a proline derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound, also known by its CAS number 351002-64-7, features a Boc (tert-butyloxycarbonyl) protecting group on the amino group of proline. Its molecular formula is C23H27NO4C_{23}H_{27}NO_4 with a molecular weight of approximately 381.465 g/mol. The compound's structure is characterized by the presence of a naphthylmethyl group, which contributes to its unique biological interactions.

Biological Activity

1. Mechanism of Action
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the naphthyl group suggests potential interactions with aromatic amino acid residues in target proteins, enhancing binding affinity and specificity.

2. In Vitro Studies
In vitro experiments have demonstrated that proline derivatives like this compound can influence cellular processes such as apoptosis and metabolic regulation. For instance, studies indicate that certain proline derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through mechanisms involving oxidative stress and endoplasmic reticulum (ER) stress responses .

3. Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) studies have been employed to understand how structural variations in proline derivatives affect their biological activities. These studies typically involve analyzing the correlation between chemical structure and biological activity, allowing researchers to predict the efficacy of new compounds based on existing data .

Case Studies

Case Study 1: Anticancer Activity
A study focused on the anticancer properties of proline derivatives found that this compound exhibited significant cytotoxicity against various human cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis via mitochondrial pathways, as evidenced by increased levels of reactive oxygen species (ROS) and subsequent activation of caspases .

Case Study 2: Metabolic Regulation
Research has shown that proline derivatives can modulate metabolic pathways, particularly in muscle tissues. For instance, amino acids like this compound are recognized for their role in stimulating anabolic hormone secretion, which can enhance exercise performance and recovery .

Data Tables

Property Value
Molecular FormulaC23H27NO4
Molecular Weight381.465 g/mol
Density1.192 g/cm³
Boiling Point521.6°C at 760 mmHg
Biological Activity Effect
CytotoxicityInduces apoptosis
Metabolic RegulationStimulates anabolic hormones

Q & A

Q. Table 1: Solubility Comparison of Analogous Compounds

SolventBoc-DL-Pro-OH (59433-50-0)2-(1-Naphthylmethyl)-2-imidazoline HCl
WaterInsolubleFreely soluble (50 g/L at 25°C)
EthanolSlightly solubleSlightly soluble
AcetoneInsolubleInsoluble
DMFSolubleSoluble
Data sourced from .

Q. Table 2: Key Analytical Parameters for Purity Validation

TechniqueParametersExpected Outcome
¹H NMRδ 1.4 ppm (Boc tert-butyl), δ 7.2–8.2 ppm (naphthyl)Quantitative integration of protons
HPLC (C18)Retention time: 8–10 min (ACN/H₂O gradient)≥98% purity
Elemental Analysis%C: 69.8, %H: 6.9, %N: 3.5Deviation <0.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH
Reactant of Route 2
Reactant of Route 2
Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.